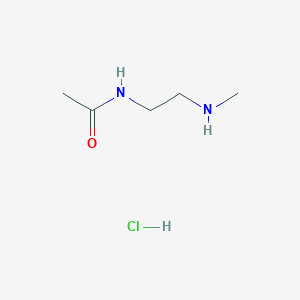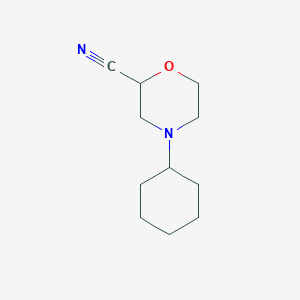
4-(ピペリジン-4-イル)ピロリジン-2-オン
概要
説明
4-(Piperidin-4-yl)pyrrolidin-2-one is a heterocyclic compound that features both a piperidine and a pyrrolidinone ring.
科学的研究の応用
4-(Piperidin-4-yl)pyrrolidin-2-one has a wide range of scientific research applications. It is used as a versatile synthon in organic synthesis due to its rich reactivity . In medicinal chemistry, it serves as a scaffold for the development of novel biologically active compounds, including antidepressants and other therapeutic agents . Additionally, it has applications in the synthesis of small molecule ligands, selective kinase inhibitors, and molecules with effects on plasma glucose levels .
Safety and Hazards
作用機序
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, influencing their function .
Mode of Action
It’s known that the compound’s structure allows it to bind to target proteins and influence their activity .
Biochemical Pathways
Similar compounds have been found to inhibit the protoporphyrinogen oxidase (ppo) enzyme, affecting the associated biochemical pathways .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to its small size and the presence of polar and nonpolar regions .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as anti-inflammatory, analgesic, antibacterial, cardio-tonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: Industrial production methods for this compound often involve the use of metal-catalyzed reactions. For instance, the synthesis of antidepressant molecules through metal-catalyzed procedures has been explored, highlighting the role of transition metals such as iron, nickel, and ruthenium as catalysts .
化学反応の分析
Types of Reactions: 4-(Piperidin-4-yl)pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The formation of pyrrolidin-2-ones involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Common Reagents and Conditions: Common reagents used in these reactions include specific oxidants and additives that can tune the selectivity of the reaction to yield either pyrrolidin-2-ones or 3-iodopyrroles . The reaction conditions often involve the use of transition metal catalysts and controlled environments to ensure high selectivity and yield.
Major Products: The major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles, which are valuable intermediates in the synthesis of drugs, dyes, pigments, and other fine chemicals .
類似化合物との比較
Similar Compounds: Similar compounds to 4-(Piperidin-4-yl)pyrrolidin-2-one include pyrrolizines, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure and exhibit similar biological activities and synthetic applications.
Uniqueness: What sets 4-(Piperidin-4-yl)pyrrolidin-2-one apart is its unique combination of the piperidine and pyrrolidinone rings, which provides it with distinct chemical properties and reactivity. This dual-ring structure allows for a broader range of chemical transformations and applications compared to its analogs .
特性
IUPAC Name |
4-piperidin-4-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9-5-8(6-11-9)7-1-3-10-4-2-7/h7-8,10H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHLWCBBZWSJDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2CC(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1565677-59-9 | |
| Record name | 4-(piperidin-4-yl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-amino-N'-[(2E)-pyrrolidin-2-ylidene]benzohydrazide](/img/structure/B1458164.png)
![2-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1458165.png)









